![molecular formula C43H47N2NaO6S2 B1671883 Indocyanine green CAS No. 3599-32-4](/img/structure/B1671883.png)
Indocyanine green
Overview
Description
Synthesis Analysis
The synthesis of ICG is complex and involves multiple steps. The process has been studied in detail, with research indicating that the interaction between ICG and proteins is due to both covalent and noncovalent binding of the ICG to the protein . Noncovalently bound dye in the ICG conjugate products can be removed by extraction with ethyl acetate to further purify the conjugation products .Molecular Structure Analysis
The molecular formula of ICG is C43H47N2NaO6S2 . It has a molecular weight of 774.97 . The chemical name for ICG is 1H-benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indo-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-,hydroxide, inner salt, sodium .Physical And Chemical Properties Analysis
ICG is a cyanine dye, a benzoindole, and a 1,1-diunsubstituted alkanesulfonate . It is a nontoxic, fluorescent, tricarbocyanine dye with a peak spectral absorption at 790 nm . It has a half-life of 150 to 180 seconds and is removed exclusively by the liver from circulation to bile juice .Scientific Research Applications
Surgical Oncology
ICG has been widely utilized in surgical oncology . It is a non-toxic, albumin-bound, liver-metabolized fluorescent iodide dye that has been used in clinical applications since the mid-1950s . ICG fluorescence imaging has been extensively utilized in cancer-related research, such as sentinel lymph node biopsy, tumor locating, imaging-guided surgery procedures, determination of resection margins, lymph node fluorescence harvesting, and anastomotic perfusion assessment .
Abdominal, Gynecologic and Urologic Surgery
ICG is an injectable fluorochrome that has recently gained popularity as a means of assisting intraoperative visualization during laparoscopic and robotic surgery . It has been used in abdominal operations, including Metabolic Bariatric Surgery, Cholecystectomy, Colorectal, Esophageal, Gastric, Hepato-Pancreato-Biliary, Obstetrics and Gynecology (OG), Pediatric Surgery, Surgical Oncology, Urology, (abdominal) Vascular Surgery, Adrenal and Splenic Surgery, and Interdisciplinary tasks .
Gastrointestinal Surgery
ICG-mediated fluorescence imaging is increasingly being used in gastrointestinal surgery . It has been embraced by various surgical disciplines as a potential method to improve lymph node detection and enhance surgical field visualization .
Photothermal/Photodynamic Therapy
ICG is an important kind of near-infrared (NIR) photosensitive molecules for Photothermal Therapy (PTT) and Photodynamic Therapy (PDT) as well as imaging . When exposed to NIR light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .
Hepatic Function and Cardiac Output Measurement
Initially, ICG was used to quantitatively measure hepatic function and cardiac output . After the 1970s, studies focused on its fluorescent properties expanded the use of ICG to many other surgical fields .
Ophthalmology
ICG has been used for retina and choroid imaging in ophthalmology . The improvement of digital imaging resolution broke through technical barriers and further promoted the widespread development of ICG fluorescent angiography and lymphography .
Neurosurgery and Cardiac Surgery
ICG has been used for cerebral angiography in neurosurgery and cardiac vessel angiography in coronary surgery . The improvement of digital imaging resolution broke through technical barriers and further promoted the widespread development of ICG fluorescent angiography and lymphography .
Tumor Therapy
The application of targeted ICG photothermal technology in tumor therapy is briefly mentioned . ICG has demonstrated significant potential in the detection and treatment of tumors in current clinical practice .
Mechanism of Action
Indocyanine Green (ICG), also known as Foxgreen or Cardiogreen, is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm . It is used as a diagnostic agent in various medical applications .
Target of Action
ICG’s primary targets are the hepatic parenchymal cells . It is taken up from the plasma almost exclusively by these cells and is secreted entirely into the bile . This characteristic makes ICG a helpful index of hepatic function .
Mode of Action
Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin . It undergoes no significant extrahepatic or enterohepatic circulation . After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile, suggesting that the biliary mucosa is sufficiently intact to prevent diffusion of the dye, though allowing diffusion of bilirubin .
Biochemical Pathways
ICG is involved in the hepatic function pathway. It is taken up by the hepatic parenchymal cells and secreted into the bile . This process allows for the assessment of liver function and blood flow .
Pharmacokinetics
ICG has a unique pharmacokinetic profile. It is rapidly taken up by the liver from the plasma and is secreted entirely into the bile . It undergoes no significant extrahepatic or enterohepatic circulation . The half-life of ICG is about 150 to 180 seconds , and it is removed from circulation exclusively by the liver to bile .
Result of Action
The primary result of ICG’s action is the ability to determine cardiac output, hepatic function, and liver blood flow . It is also used for ophthalmic and cerebral angiography . When exposed to near-infrared light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .
Action Environment
The action of ICG is influenced by environmental factors. For instance, its fluorescence properties are affected by its concentration and the pH of its environment . Moreover, ICG tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching .
Future Directions
ICG has potential for future applications in various biomedical fields. Its large safety margin and near-infrared fluorescent optical advantage have proved useful in several clinical trials of intraoperative systems for tumor removal . Future research may focus on using ICG with novel biotechnological techniques, such as fluorescent endoscopy and photoacoustic equipment . The number of new indications for ICG continues to increase, including innovative options for detecting and guiding management of colorectal metastasis to the liver .
properties
IUPAC Name |
sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFVSTNWEDAEEK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H47N2NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3599-32-4 | |
Record name | Indocyanine green | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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